molecular formula C8H6BrNS B2997038 5-Bromo-2-(methylsulfanyl)benzonitrile CAS No. 391200-05-8

5-Bromo-2-(methylsulfanyl)benzonitrile

Cat. No.: B2997038
CAS No.: 391200-05-8
M. Wt: 228.11
InChI Key: FFLMNCXMIQWPEO-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)benzonitrile (CAS: 1374665-16-3) is a brominated benzonitrile derivative with a methylsulfanyl (-SMe) substituent at the 2-position and a nitrile (-CN) group at the 1-position of the benzene ring. Its molecular formula is C₇H₅BrN₂S, yielding a molecular weight of 229.0 g/mol (calculated). The compound is characterized by its sulfur-containing functional group, which influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5-bromo-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLMNCXMIQWPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-(methylsulfanyl)benzonitrile typically involves the bromination of 2-(methylsulfanyl)benzonitrile. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(methylsulfanyl)benzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by either activating or inhibiting specific targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-bromo-2-(methylsulfanyl)benzonitrile, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights References
This compound C₇H₅BrN₂S 229.0 Bromo, methylsulfanyl, nitrile Pharmaceutical intermediate; potential metal coordination via sulfur
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.0 Bromo, hydroxyl, nitrile Antiretroviral drugs, cancer therapies (via hydrogen-bonded crystalline networks)
5-Bromo-2-methoxybenzonitrile C₈H₆BrNO 212.0 Bromo, methoxy, nitrile Electron-rich aromatic system; used in photochemical studies
5-Bromo-2-morpholinobenzonitrile C₁₁H₁₁BrN₂O 267.1 Bromo, morpholino, nitrile Enhanced solubility due to morpholine; fragment-based drug discovery
5-Bromo-2-octyloxybenzonitrile C₁₅H₂₀BrNO 310.2 Bromo, octyloxy, nitrile Lipophilic scaffold for agrochemicals
3-Bromo-4-(methylsulfanyl)benzonitrile C₈H₅BrN₂S 229.0 Bromo (3-position), methylsulfanyl (4-position), nitrile Positional isomer; altered electronic effects in substitution reactions

Physicochemical Properties

  • Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å), enhancing crystallinity .
  • Melting Points : 5-Bromo-2-methoxybenzonitrile melts at 67–69°C , while methylsulfanyl analogs (e.g., methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate) exhibit similar melting ranges (67–70°C) .
  • Solubility: The morpholino derivative (5-bromo-2-morpholinobenzonitrile) shows improved aqueous solubility compared to the methylsulfanyl analog due to the polar morpholine group .

Biological Activity

5-Bromo-2-(methylsulfanyl)benzonitrile (CAS No. 391200-05-8) is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a bromobenzene moiety substituted with a methylthio group and a nitrile functional group. Its structural formula can be represented as:

C9H8BrNS\text{C}_9\text{H}_8\text{Br}\text{N}\text{S}

This structure is significant as the presence of both the bromine and methylthio groups can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating broad-spectrum activity. Notably, a study involving related compounds in the nitrile class reported significant bactericidal effects against enteric pathogens, indicating that structural analogs may exhibit similar efficacy due to shared mechanisms of action.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInduces cell envelope stress
Salmonella enterica16 µg/mLDisruption of proton motive force (PMF)
Staphylococcus aureus64 µg/mLAlters ATP levels leading to cell death

The mechanism of action appears to involve inducing stress on the bacterial cell envelope, which disrupts essential processes such as ATP synthesis, ultimately leading to cell death .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cell cycle progression and promoting apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results indicated that:

  • MCF-7 Cells : IC50 = 25 µM
  • HT-29 Cells : IC50 = 30 µM

These findings suggest that this compound possesses significant cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications .

Research Findings and Future Directions

The biological activity of this compound is still under exploration. Current research is focused on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets in microbial and cancer cells.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support future clinical trials.

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